N-[(furan-2-yl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14950470
Molecular Formula: C26H23N5O4
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N5O4 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H23N5O4/c1-34-18-9-7-17(8-10-18)11-13-31-23(27)20(25(32)28-16-19-5-4-14-35-19)15-21-24(31)29-22-6-2-3-12-30(22)26(21)33/h2-10,12,14-15,27H,11,13,16H2,1H3,(H,28,32) |
| Standard InChI Key | PZBLLGVIBQGNJL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 |
Introduction
N-[(furan-2-yl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with multiple functional groups. This compound includes a furan ring and a methoxyphenyl group, contributing to its potential biological activity and chemical reactivity. The presence of imino and carboxamide moieties suggests diverse interactions with biological targets.
Synthesis and Preparation
The synthesis of this compound can involve several steps, depending on available starting materials and desired yield efficiency. Specific synthetic pathways would typically require detailed planning and optimization to achieve high purity and yield. The use of techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for monitoring reactions and ensuring product purity.
Potential Biological Activities Table
| Activity | Potential Mechanism |
|---|---|
| Enzyme Inhibition | Inhibition of key enzymes in metabolic pathways |
| Receptor Modulation | Modulation of receptor activity linked to various diseases |
| Anti-inflammatory | Potential anti-inflammatory effects based on structural similarities with known compounds |
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